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Compound of Interest

Compound Name: AA26-9

Cat. No.: B605069 Get Quote

An In-Depth Technical Guide to the Target Enzyme Profile of AA26-9 in Human Cells

Introduction
AA26-9 is a potent, broad-spectrum, and irreversible inhibitor of the serine hydrolase (SH)

enzyme superfamily.[1][2][3][4][5][6][7] Structurally, it is a 1,2,3-triazole urea compound

developed as a chemical probe to explore the function of SHs in various biological processes.

[8][9] Serine hydrolases represent approximately 1% of the human proteome and are involved

in a myriad of physiological pathways, including lipid metabolism, neurotransmission, and

inflammation.[10] AA26-9's ability to inhibit a wide range of these enzymes makes it a valuable

tool for activity-based protein profiling (ABPP) and for elucidating the roles of individual SHs in

cellular and organismal biology.[9] In immortalized T-cell lines, AA26-9 has been shown to

inhibit approximately one-third of the 40+ detectable serine hydrolases.[2][5][10]

Mechanism of Action: Covalent Carbamoylation
AA26-9 functions as a mechanism-based inactivator, forming a stable, covalent bond with the

catalytic serine residue within the active site of its target enzymes. The 1,2,3-triazole urea

scaffold acts as an electrophilic "warhead." The highly nucleophilic serine residue in the

enzyme's catalytic triad attacks the carbamoyl center of AA26-9. This leads to the

displacement of the triazole leaving group and the formation of a stable carbamate adduct with

the enzyme, rendering it catalytically inactive.[8][9][11][12] This irreversible inhibition is highly

specific for the activated serine nucleophile found in SHs, with negligible cross-reactivity for

other enzyme classes like cysteine hydrolases.[8]
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Mechanism of irreversible inhibition by AA26-9.

Target Enzyme Profile of AA26-9
AA26-9 exhibits a broad inhibitory profile across multiple subclasses of the serine hydrolase

superfamily. Studies in murine T-cell hybridoma cells, which provide a strong model for human

immune cells, have identified at least 15 distinct SH targets for AA26-9.[8][12] These enzymes

belong to diverse functional classes, highlighting the compound's utility as a broad-spectrum

probe.[8][10][12]

Table 1: Known Serine Hydrolase Targets of AA26-9
The following table summarizes the enzymes identified as targets of AA26-9 in mouse T-cells

at a concentration of 20 µM, as determined by competitive ABPP-SILAC.[5][8][12]
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Enzyme
Abbreviation

Full Name Enzyme Subclass Inhibition

AADACL1
Arylacetamide

Deacetylase-Like 1
Lipase/Phospholipase > 75%

ABHD6

α/β-Hydrolase

Domain-Containing

Protein 6

Lipase/Phospholipase > 75%

ABHD11

α/β-Hydrolase

Domain-Containing

Protein 11

Uncharacterized > 75%

ABHD13

α/β-Hydrolase

Domain-Containing

Protein 13

Uncharacterized > 75%

APEH
Acyl-Peptide

Hydrolase
Peptidase > 75%

BAT5
HLA-B Associated

Transcript 5
Uncharacterized > 75%

CTSA Cathepsin A Peptidase > 75%

ESD Esterase D Lipase/Phospholipase > 75%

FAAH
Fatty Acid Amide

Hydrolase
Lipase/Phospholipase > 75%

LYPLA1
Acyl-Protein

Thioesterase 1
Thioesterase > 75%

LYPLA2
Acyl-Protein

Thioesterase 2
Thioesterase > 75%

LYPLA3 Lysophospholipase 3 Lipase/Phospholipase > 75%

PAFAH2

Platelet-Activating

Factor

Acetylhydrolase 2

Lipase/Phospholipase > 75%
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PRCP
Prolylcarboxypeptidas

e
Peptidase > 75%

Note: Inhibition data is based on competitive ABPP-SILAC experiments where cells were

treated with 20 µM AA26-9 for 4 hours.[8][12]
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Logical relationship of AA26-9's inhibitory action.

Experimental Protocols: Target Identification via
ABPP
The primary method used to define the target profile of AA26-9 is Activity-Based Protein

Profiling (ABPP). This powerful chemoproteomic technique uses active site-directed chemical

probes to assess the functional state of entire enzyme families in complex proteomes.

Competitive ABPP Workflow
In a competitive ABPP experiment, a biological sample (e.g., live cells or cell lysate) is first

incubated with the inhibitor of interest (AA26-9). Subsequently, the sample is treated with a
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broad-spectrum, reporter-tagged ABPP probe, such as a fluorophosphonate tagged with

rhodamine (FP-Rh).[8]

Inhibitor Treatment: Live cells or proteomes are treated with AA26-9 (or a vehicle control,

like DMSO). AA26-9 binds covalently to its SH targets.

Probe Labeling: The proteome is then labeled with a broad-spectrum SH probe (e.g., FP-

Rh). This probe will only label active SHs whose active sites were not already blocked by

AA26-9.

Analysis: The proteome is separated by SDS-PAGE. The reporter tag on the probe (e.g.,

rhodamine) allows for visualization of active enzymes via in-gel fluorescence scanning. A

decrease in fluorescence intensity for a specific protein band in the AA26-9-treated sample

compared to the control indicates that it is a target of the inhibitor.[8]

Quantitative Target Identification: Competitive ABPP-
SILAC
To identify and quantify the inhibited enzymes with high precision, competitive ABPP is

combined with Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[8]

SILAC Labeling: Two populations of cells are cultured in media containing either "light"

(normal) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., lysine and arginine).

Treatment: The "light" cell population is treated with the inhibitor (AA26-9), while the "heavy"

population is treated with a vehicle (DMSO) control.

Lysis and Probe Labeling: Both cell populations are lysed, and the proteomes are labeled

with a biotin-tagged FP probe (FP-biotin).

Combine and Enrich: The "light" and "heavy" proteomes are mixed in a 1:1 ratio. Biotinylated

proteins (active SHs) are then enriched using streptavidin beads.

LC-MS/MS Analysis: The enriched proteins are digested (e.g., with trypsin), and the resulting

peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Quantification: The relative abundance of "light" versus "heavy" peptides for each identified

SH is calculated. A low light/heavy peptide ratio signifies that the corresponding enzyme was

inhibited by AA26-9 in the "light" cell population.[8]

Workflow for competitive ABPP-SILAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleck.co.jp [selleck.co.jp]

2. medchemexpress.com [medchemexpress.com]

3. file.medchemexpress.com [file.medchemexpress.com]

4. selleckchem.com [selleckchem.com]

5. medchemexpress.com [medchemexpress.com]

6. medchemexpress.com [medchemexpress.com]

7. AA26-9 | Phospholipase | Serine Protease | TargetMol [targetmol.com]

8. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors -
PMC [pmc.ncbi.nlm.nih.gov]

9. Buy AA26-9 | >98% [smolecule.com]

10. Deciphering T Cell Immunometabolism with Activity-Based Protein Profiling - PMC
[pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [AA26-9 target enzyme profile in human cells].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605069#aa26-9-target-enzyme-profile-in-human-
cells]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b605069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3118922/
https://www.benchchem.com/product/b605069?utm_src=pdf-custom-synthesis
https://www.selleck.co.jp/allproducts.jsp
https://www.medchemexpress.com/search.html?q=peptidase&ft=&fa=&fp=
https://file.medchemexpress.com/catalog/areaPDF/Metabolic-Disease-Inhibitors-Modulators-MCE.pdf
https://www.selleckchem.com/products/aa26-9.html
https://www.medchemexpress.com/AA26-9.html
https://www.medchemexpress.com/search.html?q=AA26-9&ft=&fa=&fp=
https://www.targetmol.com/compound/aa26-9
https://pmc.ncbi.nlm.nih.gov/articles/PMC3118922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3118922/
https://www.smolecule.com/products/s516662
https://pmc.ncbi.nlm.nih.gov/articles/PMC7134364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7134364/
https://www.researchgate.net/figure/Rapid-optimization-of-triazole-urea-inhibitors-by-click-chemistry-enabled-synthesis-and_fig1_51126931
https://www.researchgate.net/figure/Comparative-ABPP-of-piperidine-based-carbamate-AA38-3-and-triazole-urea-AA26-9_fig4_51126931
https://www.benchchem.com/product/b605069#aa26-9-target-enzyme-profile-in-human-cells
https://www.benchchem.com/product/b605069#aa26-9-target-enzyme-profile-in-human-cells
https://www.benchchem.com/product/b605069#aa26-9-target-enzyme-profile-in-human-cells
https://www.benchchem.com/product/b605069#aa26-9-target-enzyme-profile-in-human-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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